Salfluverine

Description

Historical Context and Nomenclature of Salfluverine

The identification and classification of pharmaceutical substances are critical for their research, development, and regulatory oversight. This compound has been formally integrated into these systems through a standardized nomenclature process.

Evolution of this compound Identification and Classification

This compound has been assigned several unique identifiers that reflect its formal recognition across different chemical and pharmaceutical databases. These include its Chemical Abstracts Service (CAS) number, 587-49-5, and its Unique Ingredient Identifier (UNII) code, GAK955D9Q5. cymitquimica.comechemi.comontosight.aichemnet.com It is also listed with a ChemSpider ID (61794) and ChEMBL ID (2104794). uq.edu.au The consistent assignment of these identifiers underscores its established presence in chemical inventories and regulatory documentation, indicating a structured evolution in its identification and classification within the scientific community. Furthermore, its appearance in various regulatory documents, such as EU Commission Regulations and FDA terminologies, highlights its formal recognition over time. legislation.gov.uknih.gov

The key identifiers and basic properties of this compound are summarized in the following table:

| Property | Value | Source |

| Common Name | This compound | uq.edu.aucymitquimica.com |

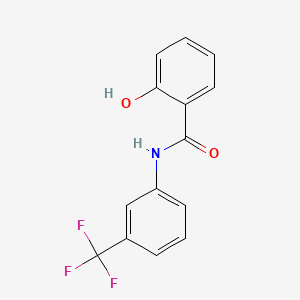

| IUPAC Name | 2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide | uq.edu.aucymitquimica.comechemi.com |

| Molecular Formula | C₁₄H₁₀F₃NO₂ | uq.edu.auuni.lucymitquimica.comechemi.comchemnet.com |

| CAS Number | 587-49-5 | cymitquimica.comechemi.comchemnet.com |

| UNII | GAK955D9Q5 | cymitquimica.comechemi.comontosight.aichemnet.comnih.govncats.io |

| ChemSpider ID | 61794 | uq.edu.au |

| ChEMBL ID | 2104794 | uq.edu.au |

| Molecular Weight | 281.23 Da | echemi.comchemnet.com |

Categorization within the "-verine" Chemical Class and its Spasmolytic Implications

This compound is categorized under the "-verine" chemical stem, which is a recognized International Nonproprietary Name (INN) stem. antibodysociety.orgwho.intscribd.com According to the World Health Organization (WHO) INN Programme, the "-verine" stem is specifically used for spasmolytics that exhibit a papaverine-like action. antibodysociety.orgwho.intscribd.com This categorization suggests that this compound is anticipated to possess properties that relax smooth muscles, making it potentially relevant in therapeutic areas where such an effect is desired. The inclusion of a compound within an INN stem group provides a standardized nomenclature that implies a general pharmacological class or mechanism of action. antibodysociety.org

Current Scientific Standing and Significance of this compound Research

This compound is considered an investigational pharmaceutical compound. ncats.io Its biological activity remains a key area of interest for researchers, as understanding these effects is crucial for determining its potential therapeutic applications. ontosight.ai While specific detailed findings about this compound's biological effects may be limited due to the ongoing and evolving nature of pharmaceutical research, compounds with similar structures or those belonging to the same chemical class often exhibit defined mechanisms of action. ontosight.ai These mechanisms can include acting as receptor agonists or antagonists, or inhibiting or enhancing enzymatic activities within the body. ontosight.ai The significance of research into this compound lies in its potential to contribute to the development of new therapeutic agents, particularly within the spasmolytic class, by elucidating its precise pharmacological profile and potential applications.

Overview of Academic Inquiry Trajectories for this compound

Academic inquiry trajectories for this compound primarily focus on its chemical properties, potential biological activities, and its role as a pharmaceutical compound. Research efforts are directed towards understanding its molecular characteristics, which include its structural features such as the hydroxyl group (-OH) and an amide functional group (-C(=O)N-), as well as the trifluoromethyl group (-CF₃) that influences its chemical properties and potential biological activity. cymitquimica.com The presence of the hydroxyl group facilitates hydrogen bonding, impacting its solubility, while the trifluoromethyl group imparts unique electronic properties. cymitquimica.com

As a compound of interest in synthetic and applied chemistry, academic inquiry aims to explore its potential in medicinal chemistry. cymitquimica.com While detailed specific research findings on its biological effects are noted as potentially limited due to the evolving nature of pharmaceutical research, the broader trajectory involves investigating how its chemical structure translates into biological effects and potential therapeutic uses. ontosight.ai This includes exploring its mechanisms of action, such as receptor modulation or enzyme activity regulation, which are common areas of investigation for compounds within its chemical class. ontosight.ai The ongoing research into this compound contributes to the broader understanding of pharmaceutical compounds and their potential applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO2/c15-14(16,17)9-4-3-5-10(8-9)18-13(20)11-6-1-2-7-12(11)19/h1-8,19H,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQDAVGDBWHWDSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060419 | |

| Record name | Benzamide, 2-hydroxy-N-[3-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587-49-5 | |

| Record name | 2-Hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=587-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salfluverine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 2-hydroxy-N-[3-(trifluoromethyl)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, 2-hydroxy-N-[3-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salfluverine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.730 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALFLUVERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GAK955D9Q5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Salfluverine

Retrosynthetic Analysis and Proposed Synthetic Pathways for Salfluverine

A formal retrosynthetic analysis for this compound (2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide) would typically involve disconnecting the amide bond, which is a common strategy for amide synthesis. This would lead to potential precursors such as 2-hydroxybenzoic acid (salicylic acid) or its activated derivatives (e.g., acid chloride or ester) and 3-(trifluoromethyl)aniline (B124266). The formation of the amide bond could then be achieved through various coupling reactions. However, specific experimental details, yields, or preferred synthetic routes for this compound using such pathways are not detailed in the available search results.

Identification of Key Precursors and Intermediate Compounds

Based on its structure, the key precursors for this compound would logically include:

2-hydroxybenzoic acid (salicylic acid) or a derivative thereof.

3-(trifluoromethyl)aniline .

The reaction would involve the condensation of these two fragments to form the amide linkage. However, specific intermediate compounds involved in a multi-step synthesis or their characterization data are not detailed within the scope of the provided information.

Optimization of Reaction Conditions and Yields in this compound Synthesis

General principles of reaction condition optimization involve adjusting parameters such as reactant concentration, temperature, pressure, solvent choice, and surface area to improve yield, reduce waste, and minimize cost. For amide formation reactions, factors like the choice of coupling reagents, reaction temperature, solvent polarity, and presence of catalysts or bases are critical for optimizing yields and selectivity. However, specific data tables or detailed research findings on the optimization of these parameters for this compound synthesis are not available in the current search results.

Advanced Synthetic Approaches to this compound

Information on advanced synthetic approaches, including specific catalytic strategies or stereoselective considerations for this compound, is not detailed in the provided scientific literature. While general concepts of catalytic synthesis and stereoselective synthesis are well-established in organic chemistry, their application to this compound is not documented.

Catalytic Strategies in this compound Elaboration

The synthesis of amide bonds can be facilitated by various catalytic systems, including acid or base catalysts, or more advanced transition metal catalysts. However, no specific catalytic strategies or detailed research findings on their application to this compound synthesis are available. The search results mention general concepts of catalysis in organic synthesis, such as gold(I) catalysis for other complex molecules like salvinorin A. researchgate.netnih.gov

Stereoselective and Asymmetric Synthesis Considerations

This compound, as depicted by its molecular formula and common name, does not appear to possess inherent stereocenters, meaning it is an achiral molecule. Therefore, considerations for stereoselective or asymmetric synthesis, which aim to control the formation of specific stereoisomers, would not typically apply directly to the synthesis of this compound itself. libguides.com If derivatization were to introduce new chiral centers, then stereoselective approaches would become relevant.

Derivatization and Analogue Development Strategies

While the concept of developing analogues for pharmaceutical compounds is common to investigate structure-activity relationships and improve pharmacological profiles, specific derivatization and analogue development strategies for this compound are not detailed in the provided search results. The literature mentions the synthesis of analogues for other compounds like salvinorin A, often involving modifications at specific positions to explore biological activity. nih.govnih.gov However, such detailed strategies for this compound are not publicly available.

Rational Design Principles for this compound Analogues

Rational design in the context of this compound analogues involves a systematic approach to modify its chemical structure to achieve desired physicochemical or biological properties. This process is fundamentally guided by an understanding of structure-activity relationships (SAR). scitoys.comuni.lu For this compound, key structural motifs amenable to rational modification include:

The Salicylamide (B354443) Core: The hydroxyl group at the ortho position of the benzamide (B126) moiety is critical for hydrogen bonding and can be a site for O-alkylation or esterification, altering polarity and steric bulk. The amide linkage itself can be modified (e.g., N-alkylation, replacement with bioisosteres) to influence metabolic stability and binding interactions.

The Trifluoromethylphenyl Moiety: The trifluoromethyl group (–CF₃) is known for its strong electron-withdrawing properties and its ability to enhance lipophilicity, which can impact membrane permeability and interaction with hydrophobic binding pockets. vulcanchem.com Modifications can involve altering the position of the trifluoromethyl group on the phenyl ring (e.g., ortho, meta, para isomers), or replacing it with other halogen atoms (e.g., -Cl, -Br) or different electron-withdrawing or electron-donating groups. vulcanchem.com The phenyl ring itself can be substituted with various functional groups to tune electronic and steric properties.

Peripheral Substitutions: Introducing substituents at other positions on both the salicyl and trifluoromethylphenyl rings can fine-tune properties such as solubility, pKa, and steric fit within a target binding site. Computational methods, such as quantitative structure-activity relationship (QSAR) models, are often employed to predict the impact of these modifications on desired activities, thereby guiding the design process. uni.lu

The rational design process aims to optimize specific attributes, such as enhancing binding affinity to a particular biological target, improving pharmacokinetic profiles (e.g., absorption, distribution, metabolism), or modulating specific biological activities (e.g., antimicrobial, anti-inflammatory effects). vulcanchem.com

Synthetic Routes to Novel this compound Derivatives for Enhanced Research Probes

The primary synthetic route for this compound and its derivatives typically involves the formation of the amide bond between a salicylic (B10762653) acid derivative and an aniline (B41778) derivative. For this compound (2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide), the key starting materials would be salicylic acid (or a suitably protected derivative) and 3-(trifluoromethyl)aniline.

A common method for salicylanilide (B1680751) synthesis involves the condensation of salicylic acid derivatives with aromatic amines in the presence of dehydrating agents. Examples of such agents include phosphorus trichloride (B1173362) (PCl₃), phosphorus oxychloride, carbonyldiimidazole (CDI), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC), thionyl chloride, phosphorus pentoxide (P₂O₅), or N,N'-dicyclohexylcarbodiimide (DCC). uni.luontosight.aivulcanchem.com The reaction is often carried out in high-boiling solvents like toluene, xylene, or chlorobenzene, and can be significantly accelerated by microwave heating. uni.luvulcanchem.com

General Synthetic Scheme for this compound and its Derivatives:

Example of a two-step synthesis for salicylanilides, adaptable for this compound:

Amide Formation: Reaction of an appropriate salicylic acid (e.g., salicylic acid itself or a substituted salicylic acid) with 3-(trifluoromethyl)aniline in the presence of a dehydrating agent (e.g., PCl₃) in a suitable solvent (e.g., toluene) under heating (e.g., microwave heating). uni.luvulcanchem.com

Optional Acetylation/Derivatization: If the hydroxyl group of the salicylic acid is protected or needs further modification, a subsequent step can involve deprotection followed by O-alkylation or esterification. For example, forming an acetylated salicylanilide can be achieved using acetic anhydride. uni.luvulcanchem.com For novel research probes, the hydroxyl group can be O-alkylated with various alkyl halides or esters to introduce new functionalities, or the amide nitrogen can be N-alkylated.

Table 1: Key Reagents and Conditions for Salicylanilide Synthesis

| Reaction Step | Reagents/Catalysts | Conditions | Yield Range (Typical) |

| Amide Formation | PCl₃, POCl₃, CDI, EDC, SOCl₂, P₂O₅, DCC | Heating (75-180°C), Microwave heating, Inert diluent (toluene, xylene) | 2-97% uni.lu |

| O-Acetylation | Acetic anhydride, Phosphoric acid | Heating | Variable |

| O-Alkylation | Alkyl halides, Base (e.g., K₂CO₃, NaOH), Solvent | Heating, Microwave irradiation | Variable |

Note: Yields can vary significantly based on specific substituents and reaction conditions.

Combinatorial Chemistry and High-Throughput Synthesis for this compound Library Generation

Combinatorial chemistry and high-throughput synthesis are powerful methodologies for rapidly generating large and diverse libraries of compounds, including this compound analogues. These approaches are particularly valuable for structure-activity relationship (SAR) studies and lead optimization in drug discovery.

The core amide formation reaction, being robust and relatively straightforward, is highly amenable to parallel synthesis. Instead of synthesizing one compound at a time, multiple salicylic acid derivatives and aniline derivatives can be reacted simultaneously in a multi-well plate or reaction block format.

Key aspects of applying combinatorial chemistry to this compound library generation:

Building Block Diversity: A diverse set of commercially available or readily synthesized salicylic acids (with varying substituents on the phenyl ring) and anilines (with different substitution patterns, including trifluoromethyl and other halogen/alkyl groups) can be employed. For example, using a panel of 25 anilines and 22 salicylic acids can theoretically generate a virtual library of 550 unacetylated salicylanilides. uni.lu

Parallel Synthesis: Reactions are performed in parallel, often in automated or semi-automated systems, allowing for the rapid production of many compounds. Techniques like solid-phase synthesis, though less common for salicylanilides, could also be explored for more complex scaffold variations. Solution-phase parallel synthesis, as demonstrated for benzamide derivatives, can provide good yields and is adaptable for library generation.

High-Throughput Purification and Characterization: To keep pace with rapid synthesis, high-throughput purification methods (e.g., automated flash chromatography, preparative HPLC) and analytical techniques (e.g., LC-MS, automated NMR) are essential for confirming the identity and purity of each compound in the library.

Library Design Strategies: Libraries can be designed for diversity (to explore broad chemical space) or focused (to optimize specific properties around a known active scaffold like this compound). Property-based design, which considers drug-like properties from the outset, is increasingly important for generating high-quality libraries.

By systematically varying the substituents on both the salicyl and aniline rings, and potentially modifying the amide linkage or the hydroxyl group, vast libraries of this compound derivatives can be created. This allows researchers to quickly identify compounds with enhanced potency, selectivity, or improved pharmacokinetic properties, accelerating the discovery of new research probes or potential therapeutic agents.

Molecular and Cellular Mechanisms of Action of Salfluverine

Elucidation of Biological Targets and Target Engagement Studies

Biological targets are specific molecules within a cell, such as proteins, lipids, or nucleic acids, that a drug or compound interacts with to produce its therapeutic or physiological effects. Target engagement studies aim to confirm that a compound interacts with its intended biological target in a living system and to quantify the extent of this interaction. For Salfluverine, specific biological targets have not been explicitly identified or characterized in the provided information. Its classification as a spasmolytic cymitquimica.comuq.edu.au implies an effect on processes related to muscle contraction, but the direct molecular targets mediating this effect are not specified.

Receptor interactions involve the binding of a compound to specific cellular receptors, leading to a biological response. These interactions can manifest as agonism (activating the receptor), antagonism (blocking the receptor), or allosteric modulation (binding to a site other than the active site to alter receptor activity). While some bioactive agents are known to act as receptor agonists or antagonists uni.lu, specific characterization of this compound's interactions with particular receptors, including binding affinities (Kd values) or functional assays demonstrating agonistic, antagonistic, or modulatory effects, is not detailed in the available literature.

Enzyme inhibition or activation profiling involves assessing a compound's ability to decrease or increase the activity of specific enzymes. This is a common mechanism of action for many pharmaceutical agents uni.lu. Although this compound is listed in contexts that also mention enzyme inhibitors chemnet.comncats.io, there are no specific research findings or detailed profiling data available that describe this compound's direct inhibitory or activating effects on particular enzymes.

Intracellular Signaling Pathway Investigations

Intracellular signaling pathways are complex networks of molecular interactions within a cell that transmit and amplify signals from the cell surface to various intracellular targets, ultimately leading to specific cellular responses. These pathways are fundamental to coordinating cellular functions and responding to external stimuli. Despite the general importance of these pathways in cellular regulation, specific investigations into how this compound might influence or integrate with these intracellular signaling cascades are not described in the available information.

Downstream effectors are molecules that are activated or inhibited as a result of an initial signaling event, propagating the signal further along a signaling cascade. This modulation can lead to changes in gene expression, protein activity, or other cellular functions. Specific research findings detailing this compound's effects on the modulation of particular downstream effectors or its involvement in specific signaling cascades are not available in the provided sources.

Second messenger systems are critical components of intracellular signaling, relaying and amplifying signals from cell surface receptors to target molecules within the cytosol and/or nucleus. Common second messengers include cyclic nucleotides (e.g., cAMP, cGMP), lipid-derived molecules (e.g., diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3)), and calcium ions (Ca2+). These systems are integral to diverse physiological responses. However, specific analyses of how this compound perturbs or interacts with these second messenger systems have not been detailed in the provided information.

Data Tables

Due to the absence of specific experimental data on the molecular and cellular mechanisms of action of this compound in the provided search results, it is not possible to generate detailed research findings or interactive data tables for its biological activity.

In-Depth Computational Studies on this compound Remain Elusive in Publicly Available Research

Despite a thorough search of scientific literature, specific computational studies detailing the structure-activity relationship (SAR), pharmacophore features, Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular docking of the chemical compound this compound are not publicly available. As a result, a detailed article on these specific aspects of this compound, as per the requested outline, cannot be generated at this time.

This compound, a compound with recognized chemical properties, has not been the subject of published research in the areas of computational chemistry and drug design outlined in the query. The scientific community relies on such studies to understand how a molecule's structure relates to its biological activity, to identify its key interactive features, and to predict the activity of similar compounds.

The requested sections for the article are highly specialized and require specific data from dedicated research projects. These include:

Structure-Activity Relationship (SAR) and Computational Studies: This requires experimental data on a series of related compounds to determine how chemical modifications affect biological activity.

Identification and Characterization of Pharmacophore Features: This involves identifying the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity, typically derived from a set of active compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling: This involves the development of mathematical models that correlate the chemical structure of compounds with their biological activity. This process includes the derivation of molecular descriptors and the validation of the predictive models.

Molecular Docking and Dynamics Simulations: These computational techniques predict how a molecule (ligand) binds to a target receptor and analyze the stability and dynamics of the resulting complex.

Without published research specifically focused on this compound in these areas, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy. Researchers in the field of medicinal chemistry and computational drug design have applied these techniques to a vast number of compounds, but this compound does not appear to be among them in the accessible scientific literature.

Further research and publication in peer-reviewed journals would be necessary to provide the specific data required to construct a detailed and accurate article on the computational analysis of this compound.

Structure Activity Relationship Sar and Computational Studies of Salfluverine

De Novo Design and Optimization Strategies based on SAR Insights

The synthesis of structure-activity relationship (SAR) data provides a critical foundation for the rational design of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. In the context of Salfluverine, a compound with a distinct chemical architecture, SAR insights can guide de novo design and optimization strategies. These approaches aim to build upon the existing molecular scaffold to generate novel analogues with enhanced biological activity.

De novo design, in this context, refers to the iterative process of designing new molecules from the ground up, guided by the structural information gleaned from SAR studies. Computational tools play a pivotal role in this process, allowing for the virtual screening of vast chemical libraries and the prediction of binding affinities and other properties before committing to chemical synthesis.

A key aspect of optimizing a lead compound like this compound involves identifying the key pharmacophoric features and the regions of the molecule that are amenable to modification. The analysis of SAR enables the determination of which chemical groups are responsible for the desired biological effect. wikipedia.org This understanding allows medicinal chemists to make targeted changes to the molecular structure to enhance its activity. wikipedia.org

For this compound, 2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide, the core structure consists of a salicylamide (B354443) moiety linked to a trifluoromethyl-substituted phenyl ring. A hypothetical SAR study might explore modifications at several key positions to understand their impact on activity. For instance, the position and nature of the substituent on the phenyl ring, the role of the hydroxyl group on the benzamide (B126) portion, and the importance of the amide linker could all be investigated.

Based on these hypothetical SAR insights, several de novo design and optimization strategies could be employed:

Scaffold Hopping: This involves replacing the central salicylamide core with other heterocyclic or carbocyclic structures that can maintain the crucial spatial arrangement of the key interacting groups. The goal is to discover novel scaffolds with improved properties, such as enhanced metabolic stability or better patentability.

Fragment-Based Growth: If specific fragments of the this compound molecule are identified as being critical for binding, a fragment-based approach can be used. This involves starting with these core fragments and computationally "growing" new functional groups onto them to explore new interactions with a hypothetical target.

Bioisosteric Replacement: This strategy involves replacing certain functional groups in the this compound molecule with other groups that have similar physical or chemical properties (bioisosteres). For example, the trifluoromethyl group could be replaced with other electron-withdrawing groups to modulate electronic properties and potentially improve target engagement or reduce metabolic liabilities.

Computational studies are integral to these optimization strategies. Molecular docking simulations can be used to predict how newly designed analogues will bind to a putative target protein. Quantitative Structure-Activity Relationship (QSAR) models can also be developed based on the SAR data to create mathematical relationships between the chemical structure and biological activity. wikipedia.org These models can then be used to predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis and biological testing.

The following data table represents a hypothetical exploration of SAR for this compound, illustrating how systematic modifications could influence biological activity.

| Compound ID | Modification from this compound | Rationale for Modification | Hypothetical Activity (IC₅₀, µM) |

| This compound | - | Parent Compound | 1.0 |

| Analog 1 | Relocation of CF₃ group from meta to para position on the phenyl ring | Investigate the importance of substituent position for target interaction. | 5.2 |

| Analog 2 | Replacement of CF₃ group with a Cl group | Evaluate the effect of a different electron-withdrawing group. | 2.8 |

| Analog 3 | Removal of the hydroxyl group from the benzamide ring | Determine the role of the hydroxyl group in binding (e.g., as a hydrogen bond donor). | 15.7 |

| Analog 4 | Replacement of the amide linker with a thioamide | Assess the impact of the linker's electronic and hydrogen bonding properties. | 8.1 |

| Analog 5 | Addition of a methoxy (B1213986) group at the para position of the benzamide ring | Explore potential for additional interactions and modulation of electronic properties. | 0.5 |

This table is for illustrative purposes only and is based on general principles of medicinal chemistry. The presented activity values are hypothetical.

This iterative cycle of design, synthesis, and testing, guided by computational insights, is a powerful paradigm for the optimization of lead compounds like this compound, ultimately aiming for the development of new chemical entities with superior therapeutic potential.

Preclinical Pharmacological Investigations of Salfluverine

In vitro Pharmacological Profiling

In vitro pharmacological profiling is a critical initial stage in drug discovery, aimed at characterizing a compound's interactions with biological targets in a controlled laboratory setting. This involves assessing its binding to various receptors, its functional effects on isolated tissues, and its influence on enzymatic pathways google.comcbsa-asfc.gc.ca.

Assessment of Receptor Selectivity and Potency in Isolated Systems

Receptor selectivity and potency are fundamental parameters determined in isolated systems to understand a compound's specific interactions with biological targets. Selectivity refers to the degree to which a drug acts on a given site relative to other sites, largely governed by its physicochemical binding to cellular receptors sigmaaldrich.com. Potency, often expressed as an EC₅₀ (half maximal effective concentration) or IC₅₀ (half maximal inhibitory concentration), indicates the concentration of a compound required to produce half of its maximal effect or inhibition uah.es.

Studies in isolated systems typically involve:

Binding Assays: These assays measure the affinity of a compound for specific receptors, often using radioligands to quantify binding sites and their affinity umich.edubiorxiv.org. The dissociation constant (Kd) is a key parameter, where a smaller Kd indicates higher affinity umich.edu. Competitive binding assays can determine the Ki (inhibition constant), which is proportional to the IC₅₀ and reflects the compound's binding affinity in the presence of a competing ligand umich.edu.

Functional Assays: Beyond mere binding, functional assays assess whether the compound activates or inhibits the receptor's downstream signaling pathways. This can reveal if a compound acts as an agonist, antagonist, or inverse agonist, and can also uncover "functional selectivity" or "biased agonism," where a drug acting at a single receptor subtype can have differential effects on multiple signaling pathways ub.edubiorxiv.org.

Functional Assays in Organ Bath Preparations and Tissue Models

Organ bath preparations, also known as isolated tissue baths or organ chambers, are traditional yet valuable tools in pharmacology for evaluating the contractility and relaxation responses of isolated organs or tissues to various stimuli, including drugs uah.esbiorxiv.orgc-path.orgnumberanalytics.comrose-hulman.edu. These systems allow researchers to study physiological responses of tissues independent of systemic influences, providing insights into a compound's efficacy and mechanism of action uah.es.

Common applications include:

Smooth Muscle Studies: For compounds with potential spasmolytic activity, such as Salfluverine ontosight.aifhir.org, organ baths are particularly useful for studying the contraction and relaxation of smooth muscle tissues. Preparations from the gastrointestinal tract (e.g., ileum, colon), urinary bladder, or vascular smooth muscle (e.g., aortic rings) are frequently employed uah.esbiorxiv.orgc-path.orgrose-hulman.edu.

Dose-Response Curves: By administering increasing concentrations of the compound, dose-response curves can be generated, providing information on the compound's potency and maximal effect on the tissue uah.esrose-hulman.edu. This allows for the characterization of both contractile and relaxant processes uah.es.

Enzyme Kinetic Studies for Mechanistic Pathway Characterization

Enzyme kinetic studies are essential for characterizing the mechanism of action of compounds that target enzymes protocols.ioquartz.bio. These studies provide quantitative measurements of a compound's performance against its target, yielding insights into how it interacts with the enzyme and affects its catalytic activity protocols.io.

Key parameters and concepts in enzyme kinetics include:

Michaelis-Menten Kinetics: This model describes how the reaction speed of enzymes is affected by substrate concentration, defining parameters such as Vmax (maximum reaction velocity) and Km (Michaelis constant), which reflects the substrate concentration at half Vmax and is an inverse measure of binding strength uah.esprotocols.ionih.govarchive.org.

Inhibition Studies: For enzyme inhibitors, kinetic studies determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki), providing crucial information about the inhibitor's binding site and mechanism uah.esquartz.bionih.gov.

Catalytic Efficiency (kcat/Km): The ratio of kcat (turnover number, indicating substrate conversion rate) to Km provides a measure of the enzyme's catalytic efficiency, useful for comparing different enzymes or the effect of compounds on enzyme activity uah.esprotocols.io.

In vivo Animal Models for Mechanistic Efficacy Studies

In vivo animal models are crucial for evaluating the mechanistic efficacy of drug candidates in a whole-organism context, bridging the gap between in vitro findings and potential human application nih.govfiosgenomics.comresearchgate.net. These models allow for the assessment of a compound's effects on disease progression and physiological processes within a living system.

Selection and Validation of Relevant Disease Models (e.g., models indicative of spasmolytic activity)

The selection of appropriate animal models is paramount for obtaining relevant and translatable data fiosgenomics.comresearchgate.net. Models should mimic aspects of the human biological process or disease under investigation fiosgenomics.com. For a compound like this compound, indicated as an antispasmodic ontosight.aifhir.org, relevant disease models would focus on conditions characterized by involuntary muscle contractions.

Examples of such models include:

Gastrointestinal Spasm Models: These models induce spasms in the gastrointestinal tract using various pharmacological agents or surgical procedures, allowing the evaluation of a compound's ability to relax smooth muscles and alleviate spasms.

Urogenital Spasm Models: Models mimicking conditions like bladder hyperactivity or uterine spasms can be used to assess spasmolytic effects in the urogenital system.

Validation: Selected models must be validated to ensure they accurately reflect the human condition and are responsive to known therapeutic agents fiosgenomics.com. This includes demonstrating that the model exhibits the desired pathological features and that the compound's effects in the model are mechanistically relevant.

Pharmacodynamic Biomarker Identification and Validation in Preclinical Models

Pharmacodynamic (PD) biomarkers are molecular indicators of a drug's effect on its target within an organism c-path.org. Their identification and validation in preclinical models are critical for understanding the link between drug administration, target engagement, and biological response archive.org. PD biomarkers can inform early go/no-go decisions in drug development, guide lead compound selection, and optimize dosing regimens.

Key aspects include:

Biomarker Discovery: This involves identifying measurable indicators (e.g., changes in gene expression, protein levels, or physiological parameters) that reflect the compound's activity at its target.

Assay Development and Validation: Robust and accurate assays are developed and validated to quantify these biomarkers in biological specimens from preclinical models, such as tissues or blood samples.

Correlation with Efficacy: The identified PD biomarkers are then correlated with the observed therapeutic efficacy in the animal models. This helps to establish a mechanistic link between the drug's action and its beneficial effects c-path.orgarchive.org. For spasmolytic agents, a PD biomarker might be a measurable change in a signaling pathway associated with muscle contraction or relaxation.

Mechanistic Dose-Response Characterization in Animal Studies

Mechanistic dose-response characterization in animal studies aims to establish a quantitative relationship between the administered dose of a compound and the resulting biological effect, while also elucidating the underlying mechanisms by which these effects occur nih.govfrontiersin.orgaps.orgrivm.nl. Such studies are crucial for understanding a drug's efficacy and potential effects across a range of doses in relevant animal models rivm.nleuropa.eu. They can involve developing models to represent the spatial dynamics of within-host infection or to assess the probability or magnitude of an effect at a certain dose nih.govaps.orgrivm.nl. For this compound, specific research findings or data tables detailing its mechanistic dose-response characteristics in animal models were not identified in the conducted searches.

Preclinical Pharmacokinetic and Biotransformation Studies

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species

ADME studies investigate the journey of a drug through the body, encompassing how it is absorbed from the site of administration into the bloodstream, how it is distributed to various tissues, how it is metabolized (broken down), and how it is ultimately excreted from the body allucent.comwikipedia.orggenomind.comyoutube.com. Factors such as the route of administration, chemical properties, and formulation can influence absorption and bioavailability genomind.com. Distribution involves the movement of the compound throughout the body, often via the bloodstream, to various tissues and organs wikipedia.org. Metabolism, primarily occurring in the liver, transforms the drug into metabolites, which can be more or less active, or more easily excretable youtube.combeckman.comlongdom.org. Excretion typically involves removal of the compound and its metabolites through the kidneys (urine) or in the feces wikipedia.orgbeckman.com. Despite the importance of these ADME parameters in preclinical evaluation, specific data detailing the absorption, distribution, metabolism, and excretion of this compound in preclinical species were not found in the available search results.

Identification and Structural Elucidation of this compound Metabolites

The identification and structural elucidation of metabolites are critical components of preclinical biotransformation studies, aiming to characterize the byproducts formed when a drug is metabolized in the body criver.comjubilantbiosys.com. This process involves detecting and determining the chemical structures of these metabolites, which is essential for assessing a drug's safety, efficacy, and potential toxicity criver.comjubilantbiosys.comnih.gov. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed for metabolite profiling and structural elucidation criver.comnih.govhyphadiscovery.comku.edu. Understanding metabolic pathways and identifying "soft spots" (functional groups labile to metabolism) can inform medicinal chemistry efforts for optimizing compound stability jubilantbiosys.com. However, specific details regarding the identification and structural elucidation of this compound metabolites were not identified in the conducted searches.

Investigation of Metabolic Enzyme Induction and Inhibition

Investigation of metabolic enzyme induction and inhibition is a crucial aspect of preclinical studies, as these processes can significantly impact a drug's pharmacokinetics and the potential for drug-drug interactions longdom.orgnih.govksumsc.comslideshare.netcambridgemedchemconsulting.com. Enzyme induction involves the upregulation of drug-metabolizing enzymes, often leading to increased drug metabolism and potentially reduced drug efficacy longdom.orgnih.govslideshare.net. Conversely, enzyme inhibition can slow down drug metabolism, leading to elevated drug concentrations in the body and a higher risk of adverse effects or toxicity longdom.orgnih.govcambridgemedchemconsulting.com. The cytochrome P450 (CYP) enzyme system is a major system involved in hepatic drug metabolism and is frequently studied for induction and inhibition longdom.orgcambridgemedchemconsulting.com. While the general mechanisms and implications of enzyme induction and inhibition are well-understood, specific studies investigating this compound's effects on metabolic enzyme induction or inhibition were not found in the available search results.

Advanced Analytical Methodologies for Salfluverine Research

Chromatographic Techniques for Purity, Identification, and Quantitative Analysis

Chromatographic methods are indispensable for separating, identifying, and quantifying components within a sample. For Salfluverine, these techniques are vital for ensuring its purity and for its precise measurement in various research contexts.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the purity assessment and quantitative analysis of this compound. HPLC methods typically involve the separation of the compound based on its interaction with a stationary phase and a mobile phase, followed by detection. For this compound, purity levels of ≥ 99% have been reported using HPLC. bidepharm.com

Method development for HPLC of this compound often involves optimizing parameters such as the mobile phase composition, stationary phase (column), flow rate, and detection wavelength. For instance, in the characterization of various compounds including this compound, HPLC has been performed using a gradient elution with mobile phases consisting of trifluoroacetic acid (TFA) in water and TFA in acetonitrile. googleapis.comgoogle.com A common detection method is UV detection, typically at wavelengths such as 214 nm. googleapis.comgoogle.comgoogle.com

Table 1: Illustrative HPLC Conditions for Compounds Including this compound

| Parameter | Condition 1 googleapis.com | Condition 2 google.com |

| Mobile Phase A | 0.1% TFA/water | 0.01% TFA/water |

| Mobile Phase B | 0.1% TFA/acetonitrile | 0.1% TFA/acetonitrile |

| Gradient | 70-100% B over 20 minutes | 30-80% B |

| Flow Rate | 1 mL/min | Not specified (typical for analytical HPLC) |

| Detection | UV 214 nm | UV 214 nm |

| Retention Time (RT) | 26 minutes (for a characterized compound) googleapis.com | 12.6 minutes (for a characterized compound) google.com |

Note: The retention times provided are for specific compounds characterized in the cited patents and serve as examples of HPLC application in contexts where this compound is also listed. Actual retention time for this compound would depend on the specific method developed.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another chromatographic technique that can be applied to the analysis of this compound, particularly if the compound is volatile or can be derivatized to enhance its volatility and thermal stability. While specific detailed GC methods for this compound are not extensively documented in general scientific literature, its mention in "detection reports" alongside NMR and HPLC suggests its potential use for purity and identification purposes in certain analytical settings. bidepharm.com GC is typically employed for the analysis of volatile and semi-volatile organic compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of tandem mass spectrometry. measurlabs.comcertara.comeag.com This methodology is particularly valuable for the analysis of complex matrices, allowing for the detection and quantification of target analytes even in trace quantities. measurlabs.com

For this compound, LC-MS/MS would offer significant advantages in scenarios requiring high specificity and sensitivity, such as impurity profiling or analysis in biological or environmental samples, even though specific applications for this compound itself are not detailed in the provided search results. The technique involves ionizing molecules after chromatographic separation and then fragmenting them into "daughter ions," which are then detected based on their mass-to-charge ratio. certara.comeag.com This tandem mass spectrometry (MS/MS) provides enhanced selectivity by allowing for the characterization of complex organic molecules and distinguishing them from other molecules with similar mass spectra. measurlabs.comcertara.com

Table 2: General Advantages of LC-MS/MS for Compound Analysis

| Feature | Description |

| High Sensitivity | Capable of detecting compounds at very low concentrations, sometimes below 1 part per trillion. eag.com |

| High Specificity | Allows for unique identification of molecules, even if they co-elute chromatographically. certara.comeag.com |

| Robustness | Provides reliable and consistent performance for quantitative analysis over time. knauer.net |

| Versatility | Applicable to a wide range of small molecules, including acidic, neutral, and basic analytes. certara.comknauer.net |

| Automation Amenability | Suitable for automated and unattended analysis, increasing laboratory productivity. certara.comknauer.net |

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods provide crucial information about the molecular structure and identity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation and confirmation of organic compounds like this compound. It provides detailed information about the connectivity of atoms and their chemical environment within a molecule. For this compound, NMR has been explicitly mentioned for purity determination, with reported purities of 95% by NMR. chemicalbook.com Furthermore, general NMR refinement files and the availability of 1H NMR spectrum data for this compound indicate its use in detailed structural analysis. uq.edu.au Patent literature also highlights the use of NMR spectroscopy for the characterization of various compounds, including those listed alongside this compound. googleapis.comgoogle.com

NMR analysis typically involves:

¹H NMR: Provides information about the number of different types of protons and their chemical environment, including coupling patterns that reveal adjacent protons.

¹³C NMR: Provides information about the carbon skeleton of the molecule.

Other NMR techniques (e.g., ¹⁹F NMR, 2D NMR): Given the trifluoromethyl group (-CF₃) in this compound, ¹⁹F NMR would be particularly useful for characterizing the fluorine atoms. Two-dimensional NMR techniques like COSY, HSQC, and HMBC can provide comprehensive insights into the connectivity and spatial arrangement of atoms.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the exact molecular weight of a compound and its elemental composition. This is critical for confirming the chemical formula and for identifying unknown impurities. While direct HRMS data for this compound was not found, mass spectrometry, specifically MALDI mass spectrometry, has been used for the characterization of compounds in patent applications that also list this compound. googleapis.comgoogle.com HRMS provides highly accurate mass measurements, which can differentiate between compounds with very similar nominal masses but different elemental compositions. For this compound (C₁₄H₁₀F₃NO₂), HRMS would be used to confirm its exact mass of 281.06638 Da (monoisotopic mass) uni.luechemi.comuni.lu and to verify its elemental composition, providing a high level of confidence in its identity.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule and to gain insights into its molecular structure. researchgate.netfrontiersin.org This method operates by analyzing the vibrational modes of molecules, producing a unique spectral "fingerprint" that facilitates characterization. researchgate.net When infrared light interacts with a sample, specific wavelengths are absorbed, corresponding to the vibrational frequencies of the molecule's bonds. researchgate.net For this compound (C₁₄H₁₀F₃NO₂), which contains hydroxyl (-OH), amide (-C(=O)N-), and trifluoromethyl (-CF₃) functional groups, IR spectroscopy would reveal characteristic absorption bands. cymitquimica.com For instance, the hydroxyl group would typically show a broad absorption band in the O-H stretching region (around 3200-3600 cm⁻¹), while the amide carbonyl (C=O) stretch would appear around 1630-1690 cm⁻¹. The C-F stretches from the trifluoromethyl group would also exhibit distinct absorptions, often in the 1000-1300 cm⁻¹ range. cymitquimica.com IR spectroscopy is a label-free, non-invasive method that requires minimal sample preparation and can be applied to solid, liquid, and gaseous analytes. researchgate.netfrontiersin.orgspectroscopyonline.com It is valuable for both qualitative analysis, such as identifying different polymorphic forms of a substance, and quantitative analysis. frontiersin.org

Ultraviolet-Visible (UV-Vis) Spectroscopy Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the amount of UV or visible light absorbed or transmitted by a sample across a specific wavelength range (typically 200–800 nm). technologynetworks.comresearchgate.net This technique is particularly useful for compounds containing chromophores, which are structural features that absorb light in the UV or visible region due to electronic transitions. technologynetworks.comresearchgate.net For this compound, the presence of aromatic rings (phenyl groups) and conjugated systems (like the amide linkage adjacent to a carbonyl) suggests it would exhibit characteristic absorption in the UV region. cymitquimica.com The absorption spectrum provides information about the electronic structure of the molecule, and changes in peak absorbance wavelengths can indicate structural changes or interactions. technologynetworks.com The fundamental principle relies on Beer's Law, which relates the absorbance of light to the concentration of the absorbing substance and the path length of the light through the sample. researchgate.net UV-Vis spectroscopy is widely employed for identification, purity assessment, and quantitative determination of various materials due to its accuracy, simplicity, and broad applicability. researchgate.netlcms.cz

Bioanalytical Method Development for this compound and its Metabolites in Preclinical Biological Matrices

Bioanalytical method development is a critical process in drug discovery and development, focusing on the quantitative estimation of drug concentrations and their metabolites in biological fluids and tissues, known as biological matrices. researchgate.netrfppl.co.inquotientsciences.comresolvemass.ca These methods are essential for preclinical and clinical studies, providing data for pharmacokinetic (PK), toxicokinetic, bioavailability, and bioequivalence evaluations. researchgate.netrfppl.co.innih.gov

The development of a bioanalytical method for this compound and its metabolites in preclinical biological matrices (e.g., plasma, serum, urine, tissues) would typically involve several key steps:

Sample Preparation: Biological matrices often contain interfering substances, necessitating robust extraction methods to isolate the analyte(s) of interest. resolvemass.canih.govmdpi.com Common techniques include solid-phase extraction (SPE), liquid-liquid extraction (LLE), microextraction, and protein precipitation. researchgate.netrfppl.co.inmdpi.com The choice of extraction method is influenced by the physicochemical properties of this compound and its potential metabolites, such as polarity and solubility, to maximize recovery and minimize matrix effects. mdpi.com

Chromatographic Separation: Following extraction, chromatographic techniques are employed to separate this compound from its metabolites and endogenous matrix components. High-Pressure Liquid Chromatography (HPLC) is a widely used technique due to its efficiency in separating complex mixtures. researchgate.netresolvemass.canih.gov The selection of appropriate chromatographic conditions, including column type and mobile phase, is crucial for achieving efficient separation and accurate quantification. researchgate.net

Detection: For highly sensitive and selective quantification of drugs and their metabolites in biological samples, hyphenated techniques are preferred. Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is the most prominent and widely adopted technique in bioanalysis due to its high sensitivity, specificity, and throughput. researchgate.netrfppl.co.inresolvemass.casysrevpharm.org LC-MS/MS allows for the separation of analytes by LC and their detection and quantification by MS, making it ideal for pharmacokinetic and bioavailability studies. rfppl.co.inresolvemass.ca Other techniques like Gas Chromatography coupled with Mass Spectrometry (GC-MS) can also be used, especially for volatile or derivatized metabolites. mdpi.comsysrevpharm.orgfuturelearn.com

The process of method development aims to produce accurate and precise methods that are reliable and reproducible, adhering to regulatory standards. quotientsciences.comnih.gov

Application of Advanced Imaging Techniques for in vivo Distribution Studies in Research Models (non-clinical)

Advanced imaging techniques play a vital role in non-clinical research models to understand the in vivo distribution and biodistribution of compounds like this compound. These non-invasive, real-time imaging modalities provide insights into the compound's localization within various organs and tissues over time, without requiring the removal of tissue. revvity.comcriver.comnih.govnih.gov This approach allows for longitudinal assessment of the same subjects, reducing the number of animals needed for studies and accelerating decision-making in drug development. criver.comnih.gov

Common advanced imaging modalities applicable to in vivo distribution studies include:

Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT): These molecular imaging techniques involve labeling the compound with a radioisotope (e.g., ¹¹C, ¹⁸F, ⁹⁹mTc, ¹²³I, ¹²⁴I, ¹¹¹In) and detecting the emitted radiation to visualize and quantify its distribution in living subjects. criver.com PET and SPECT offer high sensitivity and can provide quantitative data on the concentration of the labeled compound in different organs. criver.com

Magnetic Resonance Imaging (MRI): MRI provides high-resolution anatomical images and can be used to track the distribution of compounds, especially if they possess magnetic properties or can be conjugated with MRI contrast agents. criver.comnih.gov

Optical Imaging (Bioluminescence and Fluorescence Imaging): These techniques involve labeling the compound or a biological process with a fluorescent or bioluminescent reporter. revvity.comnih.gov Bioluminescence imaging (BLI) detects light emitted from a luciferase-catalyzed reaction, while fluorescence imaging (FLI) detects light emitted after excitation by a specific wavelength. revvity.comnih.gov Optical imaging is highly sensitive for tracking cells or molecular probes in small animal models, offering real-time visualization of distribution and persistence. revvity.comnih.gov

Quantitative Whole-Body Autoradiography (QWBA): While not strictly an "imaging technique" in the real-time sense, QWBA is a highly sensitive method for determining the distribution of radiolabeled compounds in tissues at a microscopic level after animal sacrifice. It provides detailed quantitative data on tissue concentrations. criver.com

These techniques enable researchers to assess target engagement, understand the mechanism of action, and evaluate the biodistribution of potential drug candidates like this compound in preclinical models. criver.comnih.gov

Potential Therapeutic and Research Applications of Salfluverine: Conceptual Frameworks

Exploration of Salfluverine in Conditions Characterized by Spasmolytic Activity (consistent with its INN classification)

This compound has been officially designated as an International Nonproprietary Name (INN) under the "-verine" stem, which is consistently applied to spasmolytic agents. who.intwho.intscribd.comantibodysociety.org Specifically, it is classified as a "spasmolytic with a papaverine-like action." who.intwho.intscribd.comantibodysociety.org This classification by the World Health Organization (WHO) INN Programme indicates its intended pharmacological activity, suggesting its potential utility in conditions characterized by muscle spasms. The INN system aims to categorize pharmaceutical substances based on their principal activity, thereby providing a standardized nomenclature for global health professionals and regulatory bodies. who.intwho.intscribd.com

Investigation of this compound's Role in Inflammatory Processes (inferred from related chemical classes)

While direct research findings on this compound's anti-inflammatory activity are not extensively documented in general scientific literature, its chemical structure provides a basis for inferring potential anti-inflammatory properties. This compound is a 2-hydroxybenzamide derivative. uni.lu This structural motif is closely related to salicylamide (B354443), which itself is a derivative of salicylic (B10762653) acid. Salicylic acid and its derivatives, collectively known as salicylates, are a well-established class of compounds recognized for their anti-inflammatory, analgesic, and antipyretic activities. researchgate.net The presence of the 2-hydroxybenzoyl group within the this compound scaffold suggests that it may interact with inflammatory pathways, similar to other compounds within the broader salicylate (B1505791) and benzamide (B126) chemical classes that have demonstrated anti-inflammatory effects. researchgate.netnih.govmdpi.com Research into such structural analogs often involves investigating their ability to modulate inflammatory mediators or signaling pathways. nih.govinsel.ch

Research into this compound's Utility in Ocular Conditions and Related Drug Delivery Systems

This compound has been identified in patent literature as a bioactive agent for the treatment of various ocular conditions. google.comgoogle.com This highlights a specific area of research focusing on its application within ophthalmology. The proposed methods for its utility in ocular conditions involve advanced drug delivery systems designed to effectively instill bioactive agents into ocular tissue. These systems include the implantation of sustained-release delivery devices in the posterior region of the eye, allowing for the controlled release of this compound into the vitreous humor. google.comgoogle.com Furthermore, research explores subretinal instillation and intravitreal injection, or delivery via ocular iontophoresis, as means to administer this compound directly to the target tissues within the eye. google.comgoogle.com These delivery approaches aim to optimize the bioavailability of the compound at the site of action, which is critical for treating complex ocular diseases.

Future Directions in Rational Drug Design Leveraging the this compound Chemical Scaffold

The chemical scaffold of this compound, characterized by its benzamide core and the presence of a trifluoromethyl group, offers a promising foundation for future rational drug design efforts. uni.lu Fluorinated scaffolds are increasingly recognized in drug discovery due to the unique physicochemical properties conferred by fluorine substituents. nih.gov The incorporation of fluorine, particularly trifluoromethyl groups, can enhance a compound's lipophilicity, bioavailability, and metabolic stability, often leading to improved potency and pharmacokinetic profiles. nih.gov

Leveraging the this compound scaffold in rational drug design could involve:

Scaffold Hopping: Modifying or replacing parts of the existing scaffold while retaining or improving desired pharmacological properties. This strategy is particularly useful for overcoming limitations of current compounds or exploring new chemical space. biosolveit.de

Structure-Based Design: Utilizing computational methods and structural information of target proteins to design new this compound derivatives with enhanced binding affinity and selectivity. biosolveit.dethegradient.pub

Combinatorial Chemistry: Synthesizing libraries of this compound analogs by varying substituents on the core scaffold to identify compounds with optimized activity for specific therapeutic targets. u-tokyo.ac.jprsc.org

Challenges, Limitations, and Future Perspectives in Salfluverine Research

Methodological Challenges Encountered in Salfluverine Investigation

The investigation of this compound presents several methodological challenges, particularly given the current scope of publicly available detailed research findings. A primary challenge lies in the comprehensive structural and synthetic characterization. While its molecular formula and basic structural information are known uq.edu.auuni.lucymitquimica.comchemnet.comechemi.com, detailed insights into its conformational dynamics, potential polymorphic forms, or precise three-dimensional structures in various environments may be limited. Techniques such as advanced Nuclear Magnetic Resonance (NMR) and X-ray crystallography have been applied to this compound uq.edu.au, but their full utility in resolving complex structural behaviors or interactions with biological targets might require further dedicated studies.

Another significant challenge pertains to establishing robust and reproducible biological assay systems. The existing literature suggests this compound's potential as an anticholinergic or antispasmodic ncats.ioantibodysociety.orgwho.int. However, the "specific details about this compound's biological effects might be limited due to the evolving nature of pharmaceutical research" ontosight.ai. This implies a need for validated in vitro and in vivo models that can accurately reflect its activity and allow for precise measurement of its effects. Developing high-throughput screening (HTS) assays to identify novel interactions or off-target effects could also be challenging without clear initial targets or pathways. Furthermore, the trifluoromethyl group present in this compound's structure can influence its lipophilicity and metabolic stability cymitquimica.com, potentially introducing complexities in assay design and interpretation, requiring specialized analytical methods for detection and quantification in biological matrices.

Current Gaps in the Understanding of this compound's Molecular Biology and Pharmacology

Significant gaps persist in the fundamental understanding of this compound's molecular biology and pharmacology. A critical void exists in the precise elucidation of its mechanism of action (MOA). While it has been classified as an anticholinergic or antispasmodic ncats.ioantibodysociety.orgwho.int, the specific molecular targets (e.g., receptors, enzymes, ion channels) to which it binds, its binding affinity, and the downstream signaling pathways it modulates are largely underexplored in comprehensive detail. Understanding these aspects is crucial for defining its therapeutic potential and predicting potential side effects.

Furthermore, a comprehensive pharmacological profile, including its pharmacokinetic (absorption, distribution, metabolism, and excretion) and pharmacodynamic properties, is not extensively detailed in readily available research ontosight.ai. Without thorough studies in these areas, predicting its behavior in biological systems, including its bioavailability, tissue distribution, metabolic fate, and excretion pathways, remains speculative. The extent of its biological activity spectrum, beyond its suggested anticholinergic or antispasmodic roles, also represents a significant knowledge gap. Investigating its effects on various cellular processes, organ systems, and its comparative efficacy against established compounds would provide a more complete understanding of its pharmacological landscape.

Integration of Emerging Technologies in Chemical Biology for this compound Research

The integration of emerging technologies in chemical biology offers promising avenues to overcome current limitations and advance this compound research. Computational approaches, such as in silico drug discovery and molecular docking, can be employed to predict potential molecular targets and binding modes, guiding experimental design uq.edu.au. Advanced analytical techniques, including high-resolution mass spectrometry and sophisticated NMR spectroscopy, could provide deeper insights into its metabolic pathways and interactions with biomolecules.

High-throughput screening (HTS) platforms, coupled with automation and robotics, could accelerate the discovery of novel biological activities and identify off-target effects more efficiently. The application of "omics" technologies—such as proteomics to identify protein targets, metabolomics to understand metabolic perturbations, and transcriptomics to assess gene expression changes—could provide a systems-level view of this compound's biological impact. Artificial intelligence (AI) and machine learning (ML) algorithms, which are among the top emerging technologies startus-insights.com, can be leveraged to analyze complex biological data, predict structure-activity relationships, and optimize synthetic routes for this compound and its analogs. Nanotechnology could also play a role in developing novel delivery systems or enhancing its solubility and bioavailability, though this falls outside the scope of direct dosage/administration details startus-insights.com.

Strategic Directions for Interdisciplinary and Collaborative Research on this compound

Strategic directions for future this compound research necessitate a strong emphasis on interdisciplinary and collaborative approaches. Given the multifaceted nature of chemical biology research, no single discipline can comprehensively address the complexities associated with understanding a chemical compound like this compound nsf.govjournalofinterdisciplinarysciences.com.

Key collaborations should involve:

Synthetic Chemists: For efficient and scalable synthesis of this compound and its derivatives, and for addressing any synthetic challenges cymitquimica.com.

Computational Chemists and Bioinformaticians: To perform in silico modeling, predict molecular interactions, and analyze large datasets generated from biological experiments uq.edu.au.

Pharmacologists and Molecular Biologists: To design and execute rigorous in vitro and in vivo studies, elucidate mechanisms of action, and identify specific molecular targets.

Analytical Chemists: For developing sensitive and specific methods for detection, quantification, and metabolic profiling of this compound in complex biological matrices.

Such interdisciplinary teams foster the integration of diverse perspectives, data, techniques, and theoretical frameworks, which is crucial for advancing fundamental understanding and solving complex problems that extend beyond the scope of a single discipline nsf.govjournalofinterdisciplinarysciences.comnih.gov. Establishing shared research platforms, data repositories, and fostering open communication and negotiation among collaborators are essential for successful interdisciplinary ventures journalofinterdisciplinarysciences.com. Funding agencies increasingly emphasize and support interdisciplinary research, recognizing its importance in addressing complex scientific challenges nih.gov.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.